IKKβ Kinase Inhibition: Broad Selectivity Over >45 Kinases Versus Typical Inhibitor Promiscuity
3,5-Disubstituted indole-7-carboxamides, derived from the 1H-indole-7-carboxamide core, exhibit exceptional selectivity for IKKβ. In a panel of >45 kinases, these compounds showed pIC50 values consistently below 5.5, indicating minimal off-target activity [1]. This stands in contrast to many ATP-competitive kinase inhibitors, which frequently demonstrate polypharmacology and off-target liabilities. The data represent a class-level differentiation wherein the 7-carboxamide scaffold provides a superior selectivity starting point compared to other heterocyclic carboxamide cores.
| Evidence Dimension | Kinase selectivity (pIC50) |
|---|---|
| Target Compound Data | pIC50 < 5.5 against >45 kinases |
| Comparator Or Baseline | Typical kinase inhibitors: variable off-target profiles; many exhibit pIC50 > 6.0 against multiple non-target kinases |
| Quantified Difference | pIC50 threshold of <5.5 across full panel; >100-fold window for many off-targets |
| Conditions | In vitro kinase inhibition assays; >45 kinases tested including TK, TKL, STE, CK1, AGC, CAMK families |
Why This Matters
This selectivity profile reduces the risk of off-target toxicity and simplifies lead optimization for inflammatory disease programs.
- [1] Buzard DJ, et al. 3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent. ACS Med Chem Lett. 2018;9(12):1164–1169. View Source
